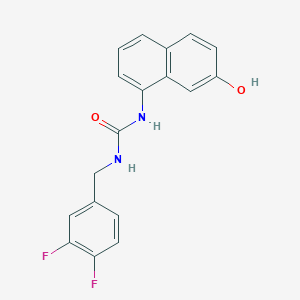
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is a synthetic organic compound that features both aromatic and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 3,4-difluorobenzylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3,4-Difluorobenzyl)-3-(7-oxo-1-naphthyl)urea.
Reduction: Formation of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can be used as a building block for more complex molecules.
Biology
This compound may have potential as a biochemical probe due to its unique structural features.
Medicine
Research might explore its potential as a pharmaceutical intermediate or active compound, particularly in the development of new drugs.
Industry
In materials science, it could be investigated for its properties in polymer synthesis or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorobenzyl)-3-(7-methoxy-1-naphthyl)urea
- 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-2-naphthyl)urea
Uniqueness
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is unique due to the specific positioning of the hydroxyl group on the naphthyl ring and the difluorobenzyl moiety, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
648420-34-2 |
|---|---|
Molecular Formula |
C18H14F2N2O2 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H14F2N2O2/c19-15-7-4-11(8-16(15)20)10-21-18(24)22-17-3-1-2-12-5-6-13(23)9-14(12)17/h1-9,23H,10H2,(H2,21,22,24) |
InChI Key |
VKVZYBVXAPIOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















